Chemical structure of deuterated N-nitroso-beta-alanine
Chemical structure of deuterated N-nitroso-beta-alanine
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Analysis of Deuterated N-Nitroso-β-alanine
Abstract
This technical guide provides a comprehensive overview of deuterated N-nitroso-β-alanine, a critical analytical tool for researchers, scientists, and drug development professionals. N-nitroso-β-alanine is a nitrosamine impurity that can arise from the nitrosation of the endogenous amino acid β-alanine. Given the stringent regulatory scrutiny of nitrosamine impurities, highly sensitive and accurate analytical methods are required for their quantification.[1][2][3] This guide details the chemical structure of deuterated N-nitroso-β-alanine, outlines a robust synthetic pathway, and provides detailed protocols for its structural elucidation using modern analytical techniques. The primary application of this isotopically labeled compound is as an internal standard for isotope dilution mass spectrometry (IDMS), which is the gold standard for trace-level quantification in complex matrices.[4][5]
Introduction: The Analytical Imperative for Deuterated Nitrosamines
N-nitrosamines are a class of compounds recognized as probable human carcinogens, and their presence in pharmaceuticals, even at trace levels, is a significant safety concern.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued stringent guidance for the control of nitrosamine impurities in human drugs, necessitating the development of ultra-sensitive analytical methods.[1][6]
N-nitroso-β-alanine is the N-nitroso derivative of β-alanine, a naturally occurring beta-amino acid. The formation of such impurities can occur when a secondary amine precursor (in this case, β-alanine) reacts with a nitrosating agent, such as nitrite, under specific conditions.[7][8] To accurately quantify these impurities at the parts-per-billion (ppb) level required by regulators, a robust internal standard is essential.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[5][9] By replacing specific hydrogen atoms with their heavy isotope, deuterium (²H), a molecule is created that is chemically almost identical to the analyte of interest but has a distinct, higher molecular weight. This near-perfect chemical mimicry allows it to compensate for variations during sample preparation, chromatography, and ionization, leading to unparalleled accuracy and precision in analytical results.[4][10] This guide focuses on the synthesis and characterization of deuterated N-nitroso-β-alanine for its use as such a standard.
Chemical Structure and Isotopic Labeling
The foundational structure of N-nitroso-β-alanine is derived from the nitrosation of the secondary amine group of β-alanine. For use as an internal standard, stable, non-exchangeable hydrogen atoms on the carbon backbone are replaced with deuterium. A common and effective labeling scheme would involve deuteration at the α and β positions relative to the carboxylic acid, resulting in N-nitroso-β-alanine-2,2,3,3-d₄.
Caption: Chemical structure of N-nitroso-β-alanine-2,2,3,3-d₄.
Physicochemical Properties and Isotopologue Data
The introduction of deuterium atoms results in a predictable increase in molecular weight. This mass difference is the basis for its differentiation from the non-deuterated analyte in mass spectrometry.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |
| N-nitroso-β-alanine | C₃H₆N₂O₃ | 118.03784 | 118.09 |
| N-nitroso-β-alanine-d₄ | C₃H₂D₄N₂O₃ | 122.06295 | 122.12 |
Proposed Synthetic Pathway
The synthesis of deuterated N-nitroso-β-alanine can be logically approached in two principal stages: first, the isotopic labeling of the β-alanine precursor, followed by the N-nitrosation reaction.
Caption: Proposed two-step synthesis workflow.
Protocol: Synthesis of β-Alanine-d₄ (Precursor)
Rationale: Achieving high levels of deuteration on the carbon backbone requires forcing the exchange of C-H bonds. This can be accomplished under acidic or basic conditions at elevated temperatures using D₂O as the deuterium source, often with a catalyst. Palladium-catalyzed methods have also proven effective for β-deuteration of amino acids.[11][12]
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vessel, dissolve β-alanine (1.0 eq) in D₂O.
-
Catalysis: Add a suitable catalyst, such as a strong acid (e.g., D₂SO₄) or a heterogeneous catalyst like 5% Ru/C under basic conditions.[12]
-
Reaction: Seal the vessel and heat to a temperature sufficient to promote H/D exchange (e.g., 150-200 °C) for 24-48 hours. The progress can be monitored by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the proton signals.
-
Work-up: After cooling, neutralize the reaction mixture. Remove the solvent under reduced pressure.
-
Purification: The resulting deuterated β-alanine can be purified by recrystallization from a D₂O/ethanol mixture to yield β-alanine-d₄.
Protocol: N-Nitrosation of β-Alanine-d₄
Rationale: The most common method for N-nitrosation involves the reaction of a secondary amine with an acidified solution of sodium nitrite.[13] The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the electrophilic nitrosonium ion (NO⁺) that attacks the nucleophilic nitrogen of the amine.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the synthesized β-alanine-d₄ (1.0 eq) in an aqueous acidic solution (e.g., 1M HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.2 eq) in water. Add this solution dropwise to the stirred, cooled β-alanine-d₄ solution. Maintain the temperature below 10 °C throughout the addition.
-
Causality Note: Low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.
-
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The solution may develop a yellowish color, indicative of the N-nitroso product.
-
Extraction: Extract the product from the aqueous solution using an organic solvent such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-nitroso-β-alanine-d₄.
-
Purification: Purify the crude product using column chromatography on silica gel.
SAFETY NOTE: N-nitrosamines are potent carcinogens. All synthesis and handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Structural Elucidation and Analytical Characterization
Confirming the identity, purity, and extent of deuteration of the final product is a critical self-validating step. This requires a combination of mass spectrometry and NMR spectroscopy.
Caption: Logical workflow for analytical confirmation.
Protocol: LC-MS/MS Analysis
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying nitrosamines due to its high sensitivity and selectivity. By using the deuterated analogue as an internal standard, any variations in the analytical process are normalized.[5]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of N-nitroso-β-alanine-d₄ in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking known amounts of non-deuterated N-nitroso-β-alanine into the matrix of interest (e.g., a dissolved drug product), followed by the addition of a fixed concentration of the deuterated internal standard to all samples, calibrators, and quality controls.
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, positive mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The primary fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO), which corresponds to a neutral loss of 30 Da.[14][15]
-
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M+H-NO]⁺ | Collision Energy (eV) |
| N-nitroso-β-alanine | 119.0 | 89.0 | (Optimize ~10-15) |
| N-nitroso-β-alanine-d₄ | 123.0 | 93.0 | (Optimize ~10-15) |
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area). Generate a calibration curve by plotting the Peak Area Ratio against the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
Protocol: NMR Spectroscopy Analysis
Rationale: NMR is the definitive technique for confirming the precise location of deuterium incorporation.[9] By comparing the spectra of the deuterated product to the non-deuterated starting material (β-alanine), the success of the H/D exchange can be verified.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified N-nitroso-β-alanine-d₄ in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The key diagnostic feature will be the significant reduction or complete disappearance of the proton signals corresponding to the C₂ and C₃ positions of the β-alanine backbone.[16]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbons directly attached to deuterium (C₂ and C₃) will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.[17][18]
| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Observation upon d₄-Labeling |
| C₁ (COOH) | ~12 (acidic H) | ~175-180 | No change |
| C₂ (-CH₂-N) | ~3.4-3.6 | ~40-45 | Signal disappears in ¹H; upfield shift and splitting in ¹³C |
| C₃ (-CH₂-C=O) | ~2.5-2.7 | ~35-40 | Signal disappears in ¹H; upfield shift and splitting in ¹³C |
| (Note: Exact chemical shifts are predictive and can vary based on solvent and pH. Data for β-alanine is used as a reference.[16][19]) |
Conclusion
Deuterated N-nitroso-β-alanine is an indispensable tool for the precise and reliable quantification of its corresponding nitrosamine impurity in pharmaceutical products and other matrices. Its synthesis, while requiring careful execution and handling, follows established principles of isotopic exchange and N-nitrosation chemistry. The structural and isotopic integrity of the final product must be rigorously confirmed through a combination of mass spectrometry and NMR spectroscopy. The validated, deuterated internal standard enables the use of isotope dilution mass spectrometry, providing the accuracy and confidence required to meet stringent regulatory standards and ensure patient safety.
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